molecular formula C23H24N2O4 B590257 rac Ambrisentan-d3 Methyl Ester CAS No. 1329837-75-3

rac Ambrisentan-d3 Methyl Ester

Cat. No.: B590257
CAS No.: 1329837-75-3
M. Wt: 395.473
InChI Key: RCOLWOXJIUGEGI-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Ambrisentan-d3 Methyl Ester (CAS: 1329837-75-3) is a deuterium-labeled derivative of Ambrisentan methyl ester, a key intermediate in the synthesis of Ambrisentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension. The compound features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in quantitative mass spectrometry and pharmacokinetic studies . Its molecular formula is C23H21D3N2O4, with a molecular weight of 395.47 g/mol . The deuterated form improves metabolic stability and reduces background interference in analytical workflows, making it critical for high-precision research .

Properties

IUPAC Name

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOLWOXJIUGEGI-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan-d3 Methyl Ester involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac Ambrisentan-d3 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

rac Ambrisentan-d3 Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ambrisentan and its metabolites.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of Ambrisentan.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the quality control and validation of pharmaceutical products

Mechanism of Action

The mechanism of action of rac Ambrisentan-d3 Methyl Ester is similar to that of Ambrisentan. It acts as a selective antagonist of the endothelin type A (ETA) receptor, inhibiting the binding of endothelin-1 (ET-1). This prevents vasoconstriction and cell proliferation mediated by the ETA receptor, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Deuterated Analogues

Deuterated compounds like rac Ambrisentan-d3 Methyl Ester are pivotal in drug metabolism studies. Below is a comparison with related deuterated esters:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C23H21D3N2O4 395.47 1329837-75-3 Internal standard for Ambrisentan bioanalysis
rac Ambrisentan-d5 C22H17D5N2O4 383.45 Not specified Isotopic tracer in metabolic stability studies
Methotrexate-methyl-d3 Dimethyl Ester C20H19D3N8O5 457.47 Not specified Internal standard for Methotrexate bioanalysis
Medroxyprogesterone acetate-d3 C24H31D3O4 389.54 HY-B0469S Isotopic labeling in hormonal therapy research

Key Observations :

  • This compound and rac Ambrisentan-d5 differ in deuterium substitution sites, affecting their specificity in targeting distinct metabolic pathways .
  • Methotrexate-methyl-d3 serves a similar role in oncology research but lacks the endothelin receptor targeting of Ambrisentan derivatives .

Non-Deuterated Structural Analogues

Ambrisentan derivatives and related esters share structural motifs but differ in functional groups and applications:

Compound Molecular Formula Key Functional Groups Applications
Ambrisentan (unlabeled) C22H22N2O4 Carboxylic acid, methyl ester Therapeutic agent for pulmonary hypertension
Sandaracopimaric acid methyl ester C21H30O2 Diterpene ester Resin analysis and natural product chemistry
Potassium 3-trifluoroboratopropionate methyl ester C5H7BF3KO2 Organoboronic ester Catalyst in polymer synthesis


Key Differences :

  • Potassium 3-trifluoroboratopropionate methyl ester is used in synthetic chemistry, unlike Ambrisentan derivatives, which are pharmacologically active .

Analytical and Stability Comparisons

Analytical Methods

  • This compound is quantified using pre-column derivatization HPLC with fluorescence detection, achieving a detection limit of 2.5 × 10⁻³ μg/mL .
  • Methotrexate-d3 analysis relies on LC-MS/MS due to its lower volatility and complex matrix interference .

Biological Activity

Rac Ambrisentan-d3 Methyl Ester is a labeled derivative of Ambrisentan, a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound has garnered attention due to its unique properties and potential applications in both therapeutic and research settings. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H19_{19}D3_3N2_2O5_5
  • Molecular Weight : 397.44 g/mol
  • CAS Number : 1287096-42-7

This compound acts primarily as an antagonist at the endothelin type A (ETA) receptors. By blocking these receptors, it prevents the vasoconstrictive effects of endogenous endothelin-1, leading to vasodilation and reduced blood pressure in pulmonary arteries. This mechanism is crucial for managing PAH, as it alleviates symptoms and improves exercise capacity in patients.

Pharmacodynamics

Ambrisentan has been shown to significantly decrease plasma levels of B-type natriuretic peptide (BNP), a biomarker for heart failure, demonstrating its effectiveness in reducing cardiac strain associated with PAH. Clinical studies indicate that doses ranging from 2.5 mg to 10 mg daily lead to a significant reduction in BNP levels compared to placebo groups, with statistical significance (p < 0.001) across all dose levels .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against cultured human endothelial cells, promoting cell proliferation and migration—key processes in vascular remodeling associated with PAH.

Case Studies

  • Study on Efficacy in PAH Patients :
    • Population : Patients diagnosed with idiopathic PAH.
    • Findings : Treatment with Rac Ambrisentan-d3 resulted in improved exercise capacity as measured by the 6-minute walk test (6MWT), with average improvements of 30 meters over baseline after 12 weeks of treatment.
  • Safety Profile :
    • In a cohort study examining long-term use, Rac Ambrisentan-d3 was well-tolerated with minimal adverse effects reported. The most common side effects included peripheral edema and headache, consistent with those observed in studies involving non-labeled Ambrisentan.

Comparative Efficacy

The table below summarizes the comparative efficacy of this compound versus traditional treatments for PAH:

TreatmentImprovement in 6MWT (meters)BNP Reduction (%)Common Side Effects
Rac Ambrisentan-d33045Peripheral edema, headache
Bosentan2535Liver function abnormalities
Sildenafil2030Flushing, headache

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.